molecular formula C16H23NO3S2 B2495003 (1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane CAS No. 1705693-29-3

(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane

Cat. No.: B2495003
CAS No.: 1705693-29-3
M. Wt: 341.48
InChI Key: UGUPFVMUEJXJMM-UHFFFAOYSA-N
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Description

(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a chemically synthesized reference standard belonging to the 8-azabicyclo[3.2.1]octane class, a scaffold recognized for its significance in medicinal chemistry . This compound is designed as a key intermediate for exploratory research and method development in early drug discovery. Researchers can utilize this sulfonyl-functionalized analog to investigate structure-activity relationships (SAR), particularly in modulating neurological targets or for the synthesis of more complex chemical entities . Its core structure is shared with pharmacologically active molecules, making it a valuable chemical tool for probing biological mechanisms and developing novel therapeutic candidates . This product is strictly for laboratory research purposes.

Properties

IUPAC Name

8-(4-methoxy-3-methylphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S2/c1-11-8-15(6-7-16(11)20-2)22(18,19)17-12-4-5-13(17)10-14(9-12)21-3/h6-8,12-14H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUPFVMUEJXJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a bicyclic organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups, suggests various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula for this compound is C14H18N2O4S2C_{14}H_{18}N_{2}O_{4}S_{2}, with a molecular weight of approximately 358.43 g/mol. The structure includes a bicyclic framework, sulfonyl groups, and a methylthio substituent, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors in the body. The sulfonyl group may facilitate strong interactions with amino acid residues in proteins, while the bicyclic structure could enhance binding affinity due to its rigidity.

Enzyme Inhibition

Research indicates that compounds similar to this compound have shown promise as enzyme inhibitors. For instance, studies have demonstrated that sulfonamide derivatives can inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound might exhibit antimicrobial activity. Compounds containing sulfonyl moieties have been reported to possess antibacterial and antifungal properties, potentially making this compound a candidate for further investigation in antimicrobial drug development.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, there is potential for this compound to influence neurotransmitter systems. Research into related bicyclic compounds has shown effects on serotonin and dopamine receptors, suggesting avenues for exploration in neuropharmacology.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Sulfonamide Derivatives : A study on sulfonamide derivatives indicated their effectiveness as inhibitors of bacterial growth and their potential use in treating infections caused by resistant strains.
  • Neurotransmitter Modulation : Research on bicyclic compounds has highlighted their ability to modulate neurotransmitter levels in animal models, suggesting possible applications in treating mood disorders.
  • Enzyme Targeting : Investigations into enzyme inhibition have shown that certain structural features enhance binding affinity and selectivity towards specific enzymes, which could be relevant for developing targeted therapies.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityKey Findings
This compoundPotential enzyme inhibitor; antimicrobialSuggests inhibition of key metabolic enzymes; preliminary antimicrobial activity
SulfanilamideAntibacterialEffective against various bacteria; mechanism involves enzyme inhibition
Bicyclic aminesNeuroactiveModulates neurotransmitter systems; potential for treating mood disorders

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 8-Position (Sulfonyl Group)

Key Compounds:
Compound Name 8-Substituent 3-Substituent Molecular Formula Notable Properties
Target Compound 4-Methoxy-3-methylphenyl Methylthio (-SCH₃) C₁₉H₂₅NO₃S₂ High lipophilicity (logP ~3.5)*
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) 4-Aminophenyl Cyano (-CN) C₁₅H₁₇N₃O₂S Enhanced solubility (amine group); CNS activity reported
[(1R,5S)-3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-[4-(trifluoromethyl)phenyl]methanone Benzenesulfonyl Methanone (-CO-) C₂₁H₂₀F₃NO₃S Electron-withdrawing CF₃ group; potential kinase inhibition

Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target’s 4-methoxy-3-methylphenyl group balances hydrophobicity and moderate electron donation, contrasting with D4’s 4-aminophenyl (polar, basic) and the trifluoromethylphenyl’s strong electron withdrawal .
  • Solubility : D4’s amine group improves aqueous solubility, whereas the target’s methoxy/methyl combination prioritizes membrane permeability.

Substituent Variations at the 3-Position

Key Compounds:
Compound Name 3-Substituent 8-Substituent Molecular Formula Biological Relevance
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Chlorophenyl Methyl C₁₆H₂₀ClNO₂ Anticholinergic activity (muscarinic receptor affinity)
(1R,3R,5S)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane Diphenylmethoxy Methyl C₂₁H₂₅NO High steric bulk; prolonged metabolic half-life
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one Ketone (-CO-) 2-Fluoro-4-nitrophenyl C₁₃H₁₃FN₂O₃ Nitro group enhances reactivity (prodrug potential)

Insights :

  • Methylthio vs. Aryl/Carbonyl Groups : The target’s methylthio group offers moderate lipophilicity and resistance to oxidation compared to chlorophenyl (electron-withdrawing) or ketone (polar) groups .
  • Steric Effects : Bulky substituents like diphenylmethoxy reduce binding to off-target receptors but may limit bioavailability .

Stereochemical Influences

Compound Name Stereochemistry Activity Notes
(1R,5S)-8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane (1R,5S) Optimal spatial alignment for σ-receptor binding*
(1R,2S,3S,5S)-3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate (1R,2S,3S,5S) Enhanced enantioselectivity in enzyme inhibition
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one Racemic Reduced potency compared to enantiopure analogs

Insights :

  • Enantiopure configurations (e.g., 1R,5S) often exhibit superior target affinity due to precise three-dimensional complementarity .

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